molecular formula C12H5Cl5 B1216952 2,2',3,3',6-Pentachlorobiphenyl CAS No. 52663-60-2

2,2',3,3',6-Pentachlorobiphenyl

Cat. No. B1216952
CAS RN: 52663-60-2
M. Wt: 326.4 g/mol
InChI Key: QVWUJLANSDKRAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2',3,3',6-Pentachlorobiphenyl and related chlorinated biphenyls involves complex chemical processes. Bergman and Wachtmeister (1977) described the preparation of 14C-labelled biphenyls, including 2,2',3,3',6-pentachlorobiphenyl, through a series of steps starting from aniline hydrogen sulfate. This involved acetylation, chlorination, and deacetylation followed by coupling to benzene or appropriate chlorobenzene to give the desired chlorinated biphenyls (Bergman & Wachtmeister, 1977).

Molecular Structure Analysis

The molecular structure of 2,2',3,3',6-Pentachlorobiphenyl is characterized by the presence of chlorine atoms at specific positions on the biphenyl structure, which significantly affects its physical and chemical properties. The detailed analysis of similar compounds reveals that the arrangement of chlorine atoms and the overall geometry of the molecule play crucial roles in determining its behavior and reactivity. For instance, Kumar et al. (2016) synthesized and characterized a related chlorinated compound, highlighting the importance of structural characterization in understanding the properties of such molecules (Kumar et al., 2016).

Chemical Reactions and Properties

PCBs, including 2,2',3,3',6-Pentachlorobiphenyl, undergo various chemical reactions that affect their environmental persistence and biological impacts. Gorbunova et al. (2020) investigated the reactivity of tetra- and pentachlorobiphenyls with alkali in 2-aminoethanol medium, revealing differences in reactivity and conversion to hydroxy derivatives through nucleophilic substitution (Gorbunova et al., 2020).

Physical Properties Analysis

The physical properties of 2,2',3,3',6-Pentachlorobiphenyl, such as solubility, melting point, and vapor pressure, are influenced by its molecular structure. The presence of multiple chlorine atoms makes it less volatile and less soluble in water compared to less chlorinated biphenyls. These properties affect its distribution in the environment and bioaccumulation potential.

Chemical Properties Analysis

The chemical stability of 2,2',3,3',6-Pentachlorobiphenyl, like other PCBs, contributes to its persistence in the environment. Its reactivity, particularly in the presence of other chemicals or under certain environmental conditions, can lead to the formation of more toxic or reactive compounds. Studies on the metabolic enhancement of PCBs, such as the work by Goto et al. (2018), provide insight into the complex interactions and transformations that these compounds can undergo (Goto et al., 2018).

Scientific Research Applications

Tissue Localization and Persistence

  • 2,2',3,3',6-Pentachlorobiphenyl exhibits a unique affinity for lung parenchyma, distinguishing it from other chlorobiphenyls. This specificity suggests potential applications in studying respiratory tract-related issues (Brandt, Mohammed, & Slanina, 1981).

Chemical Synthesis and Structural Analysis

  • The synthesis and structure of various chlorinated biphenyls, including 2,2',3,3',6-Pentachlorobiphenyl, have been explored. Such research aids in understanding the chemical properties and potential applications of these compounds in various fields (Bergman & Wachtmeister, 1977).

Molecular and Theoretical Studies

  • Density Functional Theory studies provide insights into the ionization potentials and electron affinities of polychlorinated biphenyls, including 2,2',3,3',6-Pentachlorobiphenyl. This research is crucial for understanding electronic properties and potential applications in materials science (Arulmozhiraja, Fujii, & Morita, 2002).

Photodegradation Studies

  • The study of photodechlorination pathways of polychlorinated biphenyls, including 2,2',3,3',6-Pentachlorobiphenyl, under specific conditions, provides valuable information for environmental science, particularly in understanding the degradation and persistence of these compounds in nature (Yao et al., 1997).

Biochemical Interactions and Toxicology

  • 2,2',3,3',6-Pentachlorobiphenyl's interactions with biological systems, such as its effects on calcium regulation in muscle tissues, are crucial for understanding its biological impact and potential applications in toxicology and pharmacology (Wong & Pessah, 1996).

Environmental Impact and Degradation

  • Research on the reductive dechlorination of polychlorinated biphenyls, like 2,2',3,3',6-Pentachlorobiphenyl, using methods like vitamin B12, sheds light on potential environmental remediation techniques (Assaf-Anid, Nies, & Vogel, 1992).

Safety And Hazards


  • Toxicity : PCB-95 is a developmental neurotoxicant, affecting brain development in zebrafish larvae. Enantioselective toxicity has been observed, with the (-)-enantiomer showing higher toxicity.

  • Environmental Impact : PCBs persist in the environment, bioaccumulate in organisms, and pose risks to ecosystems.

  • Human Exposure : PCBs can enter the human body through contaminated food, air, and water. Chronic exposure is associated with adverse health effects, including carcinogenicity and developmental abnormalities.


Future Directions

Research on PCBs continues to explore their environmental fate, health effects, and remediation strategies. Future studies should focus on understanding enantioselective toxicity, identifying safer alternatives, and developing effective remediation methods.


properties

IUPAC Name

1,2,4-trichloro-3-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-4-5-9(15)12(17)10(7)6-2-1-3-8(14)11(6)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWUJLANSDKRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073536
Record name 2,2',3,3',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',6-Pentachlorobiphenyl

CAS RN

52663-60-2
Record name 2,2',3,3',6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIF9S75RZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
HJ Lehmler, LW Robertson, S Parkin - … Crystallographica Section E …, 2005 - scripts.iucr.org
(IUCr) 2,2′,3,3′,6-Pentachlorobiphenyl (PCB 84) Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS …
Number of citations: 15 scripts.iucr.org
X Li, SR Parkin, HJ Lehmler - Environmental Science and Pollution …, 2018 - Springer
Nineteen polychlorinated biphenyl (PCB) congeners, such as 2,2′,3,3′,6-pentachlorobiphenyl (PCB 84), display axial chirality because they form stable rotational isomers, or …
Number of citations: 10 link.springer.com
I Brandt, A Mohammed, P Slanina - Toxicology, 1981 - Elsevier
Whole body autoradiograms of mice injected with 2,2′,3,3′,6-[ 14 C]-pentachlorobiphenyl (I), 2,3,3′,4′,6-[ 14 C] pentachlorobiphenyl (II), 2,2′,3,5′,6-[ 14 C] pentachlorobiphenyl (…
Number of citations: 21 www.sciencedirect.com
IN Pessah, HJ Lehmler, LW Robertson… - Chemical research in …, 2009 - ACS Publications
Polychlorinated biphenyls (PCBs) with unsymmetrical chlorine substitutions and multiple ortho-substitutions that restrict rotation around the biphenyl bond may exist in two stable …
Number of citations: 81 pubs.acs.org
Å Bergman, CA Wachtmeister - Chemosphere, 1977 - Elsevier
The preparation of 14 C-labelled biphenyl, 2,5-dichlorobiphenyl, 2,4′,5-trichlorobiphenyl, 2,2′,4,5′-tetrachlorobiphenyl, 2′,3,4,4′,5-pentachlorobiphenyl, 2,2′,3,4,4′-…
Number of citations: 17 www.sciencedirect.com
M Nowakowska, E Sustar, JE Guillet - Journal of the American …, 1991 - ACS Publications
Photodechlorination of 2, 2', 3, 3/, 6, 6'-hexachlorobiphenyl (HCB) solubilized in an aqueous solution of poly (sodium styrenesulfonate-co-2-vinylnaphthalene)(PSSS-VN) was studied …
Number of citations: 42 pubs.acs.org
X Wu, A Pramanik, MW Duffel, EG Hrycay… - Chemical research in …, 2011 - ACS Publications
Developmental exposure to multiple ortho-substituted polychlorinated biphenyls (PCBs) causes adverse neurodevelopmental outcomes in laboratory animals and humans by …
Number of citations: 61 pubs.acs.org
K Pěnčíková, P Brenerová, L Svržková, E Hrubá… - … Science and Pollution …, 2018 - Springer
PCB 136 is an environmentally relevant chiral PCB congener, which has been found in vivo to be present in form of rotational isomers (atropisomers). Its atropselective …
Number of citations: 12 link.springer.com
I Kania-Korwel, EG Hrycay, SM Bandiera… - Chemical research in …, 2008 - ACS Publications
2,2′,3,3′,6,6′-Hexachlorobiphenyl (PCB 136) is a chiral and highly neurotoxic PCB congener of environmental relevance. (+)-PCB 136 was previously shown to be enriched in …
Number of citations: 66 pubs.acs.org
SR Parkin, HJ Lehmler - Environmental Science and Pollution Research, 2017 - core.ac.uk
Nineteen polychlorinated biphenyl (PCB) congeners, such as 2, 2′, 3, 3′, 6-pentachlorobiphenyl (PCB 84), display axial chirality because they form stable rotational isomers, or …
Number of citations: 0 core.ac.uk

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